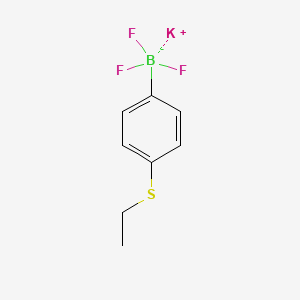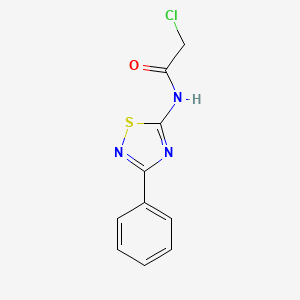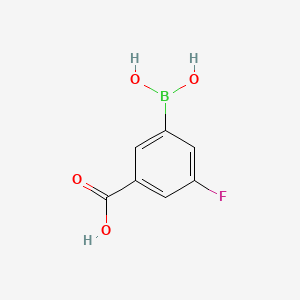
1-(3,4-dihydro-1H-2-benzopyran-1-carbonyl)pyrrolidine
Übersicht
Beschreibung
“1-(3,4-dihydro-1H-2-benzopyran-1-carbonyl)pyrrolidine” is a chemical compound with the CAS Number: 896938-09-3 . It has a molecular weight of 231.29 and its IUPAC name is 1-(3,4-dihydro-1H-2-benzopyran-1-ylcarbonyl)pyrrolidine .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H17NO2/c16-14(15-8-3-4-9-15)13-12-6-2-1-5-11(12)7-10-17-13/h1-2,5-6,13H,3-4,7-10H2 . This code provides a specific representation of the molecular structure.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . Unfortunately, the density, boiling point, and melting point are not available .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- A novel and efficient synthesis of 3-[(4,5-dihydro-1H-pyrrol-3-yl)carbonyl]-2H-chromen-2-one derivatives has been developed. These derivatives are important in organic chemistry due to their high yields and convenient operation, and their structures were confirmed spectroscopically (Alizadeh & Ghanbaripour, 2013).
Biological Activities
- Benzopyrans, including those containing a 3,4,5-trimethoxyphenyl ring, demonstrate significant anti-tumor properties, particularly against human breast, CNS, and colon cancer cell lines, with in vitro activities at very low concentrations. Some of these benzopyrans have been selected for in vivo Xenograft testing against breast and other susceptible human cancers (Jurd, 1996).
Potential Medicinal Applications
- A unique pyrano[4,3-c][2]benzopyran-1,6-dione derivative from the fungus Phellinus igniarius showed antioxidant activity and moderate selective cytotoxic activities against human cancer cell lines, presenting a potential for medicinal applications (Wang et al., 2005).
- Compounds related to 1-(3,4-dihydro-1H-2-benzopyran-1-carbonyl)pyrrolidine have shown antihypertensive activity and potential as coronary vasodilators and treatments for angina pectoris (Bergmann & Gericke, 1990).
Applications in Organic Synthesis
- Enantiomerically pure pyrrolidines, derived from sugar enones, have been synthesized through 1,3-dipolar cycloaddition, showing the versatility of pyrrolidine structures in organic synthesis (Oliveira Udry et al., 2014).
Antimicrobial Applications
- The synthesis of new coumarin derivatives, including pyrrolidine structures, has shown potential for antimicrobial applications. The synthesis process allows for the introduction of various substituents, offering avenues for the development of new medicinal molecules (Al-Haiza et al., 2003).
Safety and Hazards
Wirkmechanismus
Target of Action
Similar compounds have shown high affinity for 5-ht 1a and 5-ht 7 receptors .
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets (such as the 5-ht 1a and 5-ht 7 receptors) to induce changes in cellular function .
Biochemical Pathways
Given its potential interaction with 5-ht receptors, it may influence serotonin signaling pathways .
Result of Action
Its potential interaction with 5-ht receptors suggests it may influence cellular functions regulated by these receptors .
Eigenschaften
IUPAC Name |
3,4-dihydro-1H-isochromen-1-yl(pyrrolidin-1-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO2/c16-14(15-8-3-4-9-15)13-12-6-2-1-5-11(12)7-10-17-13/h1-2,5-6,13H,3-4,7-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KECQQKZGBMJNNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2C3=CC=CC=C3CCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-dihydro-1H-2-benzopyran-1-carbonyl)pyrrolidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(1R,2S)-2-[Benzyl(2,4,6-trimethylbenzene-1-sulfonyl)amino]-1-phenylpropyl acetate](/img/structure/B1417930.png)
![N-[3-(tert-Butoxycarbonylamino)propyl]glycine Ethyl Ester](/img/structure/B1417931.png)
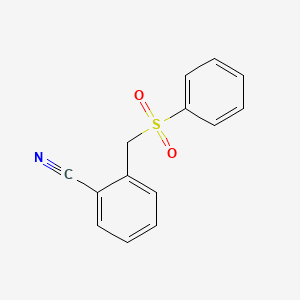
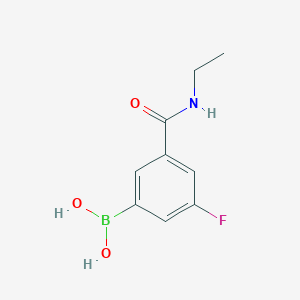
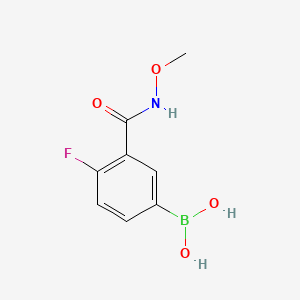
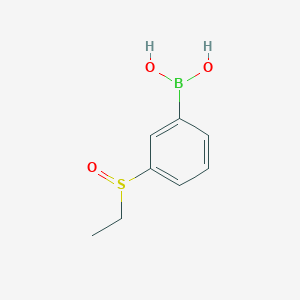
![(1R,2R)-2-(1,3-Dioxo-1H-benzo[f]isoindol-2(3H)-yl)cyclohexanecarboxylic acid](/img/structure/B1417939.png)



